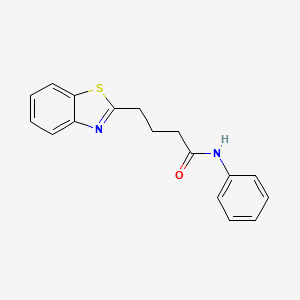

4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide

Übersicht

Beschreibung

4-(1,3-Benzothiazol-2-yl)-N-phenylbutanamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of the benzothiazole moiety in this compound contributes to its potential pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or acyl chloride. One common method is the reaction of 2-aminobenzenethiol with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation and one-pot multicomponent reactions are utilized to enhance efficiency and reduce waste .

Analyse Chemischer Reaktionen

Types of Reactions

4-(1,3-Benzothiazol-2-yl)-N-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro or halogenated derivatives

Wissenschaftliche Forschungsanwendungen

4-(1,3-Benzothiazol-2-yl)-N-phenylbutanamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry

Biology: Investigated for its antimicrobial, antifungal, and anticancer properties

Medicine: Potential therapeutic agent for the treatment of diseases such as tuberculosis and cancer

Industry: Utilized in the development of materials with specific properties, such as fluorescence and electroluminescence

Wirkmechanismus

The mechanism of action of 4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes. For example, it may inhibit the activity of enzymes like topoisomerases or kinases, leading to the disruption of cellular processes and ultimately cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides: These compounds share the benzothiazole core and exhibit similar biological activities.

2-Arylbenzothiazoles: Known for their diverse pharmacological properties, including anticancer and antimicrobial activities

Uniqueness

4-(1,3-Benzothiazol-2-yl)-N-phenylbutanamide is unique due to its specific structural features, such as the butanamide moiety, which may confer distinct biological activities and pharmacokinetic properties compared to other benzothiazole derivatives .

Biologische Aktivität

4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of the benzothiazole moiety followed by the amidation with phenylbutanoic acid derivatives. The reaction conditions, such as temperature and pH, are crucial for optimizing yield and purity.

Biological Activity Overview

The biological activities of this compound have been evaluated through various assays, highlighting its potential in several therapeutic areas:

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives can inhibit the expression of pro-inflammatory cytokines such as IL-1β and IL-6 in vitro and in vivo. These compounds modulate inflammatory responses by inhibiting key signaling pathways like STAT3 and NF-κB, which are critical in the pathogenesis of inflammation .

2. Anticonvulsant Properties

In animal models, related benzothiazole derivatives have demonstrated anticonvulsant activity. The mechanism is believed to involve modulation of GABA receptors, which play a crucial role in neuronal excitability. For example, one study reported that a similar compound exhibited protective effects against seizures induced by pentylenetetrazole (PTZ), suggesting a potential application in epilepsy treatment .

3. Antitumor Activity

Compounds containing benzothiazole structures have shown promise as antitumor agents. They exhibit cytotoxic effects against various cancer cell lines, with mechanisms involving DNA interaction and inhibition of cell proliferation. Notably, certain derivatives have demonstrated higher activity in two-dimensional (2D) assays compared to three-dimensional (3D) models, indicating their potential for further development as anticancer drugs .

4. Antimicrobial Activity

The antimicrobial efficacy of benzothiazole derivatives has also been documented. They display activity against both Gram-positive and Gram-negative bacteria, making them candidates for further exploration in treating bacterial infections. The compounds' mechanisms often involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Studies

Several case studies highlight the biological activity of this compound:

The mechanisms underlying the biological activities of this compound are diverse:

Anti-inflammatory Mechanism:

The compound inhibits the activation of NF-kB and STAT3 pathways, leading to decreased expression of inflammatory cytokines.

Anticonvulsant Mechanism:

It enhances GABAergic transmission through interactions with GABA receptors, stabilizing neuronal excitability.

Antitumor Mechanism:

The compound binds to DNA, disrupting replication processes and inducing apoptosis in cancer cells.

Antimicrobial Mechanism:

It interferes with bacterial cell wall synthesis and essential metabolic functions.

Eigenschaften

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c20-16(18-13-7-2-1-3-8-13)11-6-12-17-19-14-9-4-5-10-15(14)21-17/h1-5,7-10H,6,11-12H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECXGLIWULKBPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201330046 | |

| Record name | 4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201330046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808724 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

539807-79-9 | |

| Record name | 4-(1,3-benzothiazol-2-yl)-N-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201330046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.